Diethyl fluoromalonate
Overview
Description
Diethyl fluoromalonate is a chemical compound that has been utilized in various synthetic organic chemistry applications. It serves as a building block for the synthesis of a wide range of products, including arylglycines, tetra-aza macrocycles, fluorooxindole derivatives, and more. The compound's reactivity and stability under different conditions make it a valuable reagent in the field of organic synthesis .
Synthesis Analysis
The synthesis of diethyl fluoromalonate and its derivatives has been achieved through several methods. One notable approach involves the fluorination of diethylmalonate using elemental fluorine in the presence of hydrated copper nitrate, which yields diethyl-2-fluoromalonate in high yield . Another method includes the preparation of diethyl fluoromalonates from hexafluoropropene through exhaustive alcoholysis or a combination of ammonolysis and alcoholysis . Additionally, diethyl E-2-fluoromaleate, a related compound, has been synthesized using a Horner–Wadsworth–Emmons Wittig procedure .
Molecular Structure Analysis
The molecular structure of diethyl fluoromalonate derivatives has been elucidated through various studies. For instance, the structure of a tetra-aza macrocycle involving diethylmalonate was determined using X-ray crystallography, revealing a monoclinic space group and confirming the compound's geometry . Such structural analyses are crucial for understanding the reactivity and potential applications of diethyl fluoromalonate derivatives.
Chemical Reactions Analysis
Diethyl fluoromalonate is involved in a variety of chemical reactions. It has been used as an electrophilic glycine equivalent in reactions with organomagnesium compounds to produce substituted aryl N-Boc-aminomalonates . The compound also participates in [3+2] cycloaddition reactions with aromatic α-iminoesters and aromatic nitrones, leading to the formation of cyclic products . Furthermore, diethyl fluoromalonate ester has been employed in nucleophilic aromatic substitution reactions to synthesize 2-fluoro-2-arylacetic acid and fluorooxindole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl fluoromalonate are influenced by its molecular structure and functional groups. While specific physical properties such as melting point, boiling point, and solubility are not detailed in the provided papers, the reactivity of the compound is well-documented. For example, the stability of diethyl N-Boc-iminomalonate under various conditions and its high reactivity with organomagnesium reagents highlight the compound's chemical robustness . The successful use of diethyl fluoromalonate in various synthetic routes also indicates its versatility and importance as a reagent in organic chemistry .
Scientific Research Applications
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Organic Synthesis
- Summary of Application : Diethyl fluoromalonate is used in organic synthesis . It is involved in the reaction with electron-poor and electron-rich, sterically hindered and unhindered aryl bromides and chlorides .
- Results or Outcomes : The outcomes of these reactions were not specified in the sources .
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Biochemical Research
Diethyl fluoromalonate is a chemical compound used in various fields, but the exact applications can vary widely depending on the specific area of research or industry . It’s often used in organic synthesis and biochemical research , but the details of its use in these fields are not well-documented.
Diethyl fluoromalonate is a chemical compound used in various fields, but the exact applications can vary widely depending on the specific area of research or industry . It’s often used in organic synthesis and biochemical research , but the details of its use in these fields are not well-documented.
Safety And Hazards
properties
IUPAC Name |
diethyl 2-fluoropropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO4/c1-3-11-6(9)5(8)7(10)12-4-2/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWQBFVDZPZZFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80218626 | |
Record name | Malonic acid, fluoro-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl fluoromalonate | |
CAS RN |
685-88-1 | |
Record name | Propanedioic acid, 2-fluoro-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl fluoromalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 685-88-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521723 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Malonic acid, fluoro-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80218626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl fluoromalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.623 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL FLUOROMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RG5PXU326 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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